molecular formula C9H8BrF2IO B6287509 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene CAS No. 2586126-38-5

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene

Cat. No.: B6287509
CAS No.: 2586126-38-5
M. Wt: 376.96 g/mol
InChI Key: FDWFXNLENYFSQN-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H8BrF2IO It is characterized by the presence of bromine, fluorine, iodine, and isopropoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene typically involves multi-step organic reactions starting from appropriate precursor compounds. The synthetic route may include halogenation, fluorination, and etherification reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and purity of the final product .

Chemical Reactions Analysis

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other transition metal catalysts.

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of multiple halogen atoms and the isopropoxy group can influence its binding affinity and specificity for these targets. The pathways involved in its action can vary depending on the biological or chemical context .

Comparison with Similar Compounds

1-Bromo-3,4-difluoro-5-iodo-2-isopropoxybenzene can be compared with other halogenated benzene derivatives, such as:

  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
  • 1-Bromo-3-iodobenzene-2,4,5,6-d4
  • 2-Bromo-1,3-difluoro-5-iodobenzene

These compounds share similar structural features but differ in the specific halogen atoms and substituents attached to the benzene ring.

Properties

IUPAC Name

1-bromo-3,4-difluoro-5-iodo-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2IO/c1-4(2)14-9-5(10)3-6(13)7(11)8(9)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWFXNLENYFSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1Br)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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